Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate
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Overview
Description
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye and has applications in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate typically involves the diazotization of 4-methoxyaniline followed by coupling with 4,4’-dihydroxystilbene-2,2’-disulphonic acid. The reaction is carried out under acidic conditions, and the product is subsequently neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and emit light, making it useful as a dye. The azo bonds in the molecule are responsible for its color properties. In biological systems, it can interact with cellular components, aiding in visualization and analysis.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 4,4’-bis((4-hydroxyphenyl)azo)stilbene-2,2’-disulphonate
- Dipotassium 4,4’-bis((4-chlorophenyl)azo)stilbene-2,2’-disulphonate
Uniqueness
Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate is unique due to its methoxy groups, which enhance its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and solubility.
Properties
CAS No. |
96846-71-8 |
---|---|
Molecular Formula |
C28H22K2N4O8S2 |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2K/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;; |
InChI Key |
JSLYSSPOBIJAJL-ZCKCZGSLSA-L |
Isomeric SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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